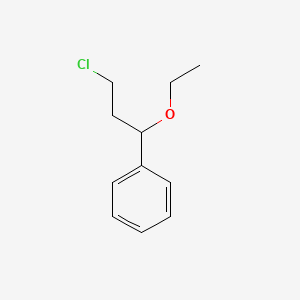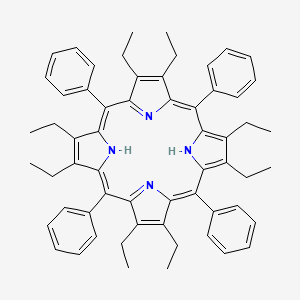
Octaethyltetraphenylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form porphyrin cation radicals.
Reduction: It can be reduced to form metalloporphyrins when reacted with metal salts.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and ferric chloride.
Reduction: Metal salts such as zinc acetate or copper acetate are used to form metalloporphyrins.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Porphyrin cation radicals.
Reduction: Metalloporphyrins such as zinc porphyrin or copper porphyrin.
Substitution: Brominated or nitrated derivatives of the porphyrin.
Applications De Recherche Scientifique
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This property is particularly useful in photodynamic therapy for targeting cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8,12,13,17,18-(octaethyl)porphyrin: Lacks the tetraphenyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
5,10,15,20-(tetraphenyl)porphyrin: Lacks the octaethyl groups, which affects its solubility and electronic properties.
Uniqueness
2,3,7,8,12,13,17,18-(octaethyl)-5,10,15,20-(tetraphenyl)porphyrin is unique due to the combination of both octaethyl and tetraphenyl substituents. This combination enhances its solubility in organic solvents and modifies its electronic properties, making it suitable for a broader range of applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C60H62N4 |
|---|---|
Poids moléculaire |
839.2 g/mol |
Nom IUPAC |
2,3,7,8,12,13,17,18-octaethyl-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H62N4/c1-9-41-42(10-2)54-50(38-31-23-18-24-32-38)56-45(13-5)46(14-6)58(63-56)52(40-35-27-20-28-36-40)60-48(16-8)47(15-7)59(64-60)51(39-33-25-19-26-34-39)57-44(12-4)43(11-3)55(62-57)49(53(41)61-54)37-29-21-17-22-30-37/h17-36,61,64H,9-16H2,1-8H3 |
Clé InChI |
VZRIURIZWNJNKF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(C3=NC(=C(C4=C(C(=C(N4)C(=C5C(=C(C(=N5)C(=C1N2)C6=CC=CC=C6)CC)CC)C7=CC=CC=C7)CC)CC)C8=CC=CC=C8)C(=C3CC)CC)C9=CC=CC=C9)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


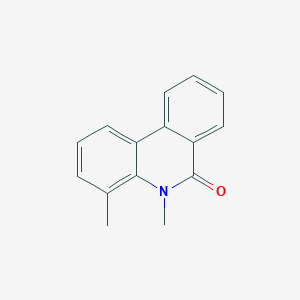
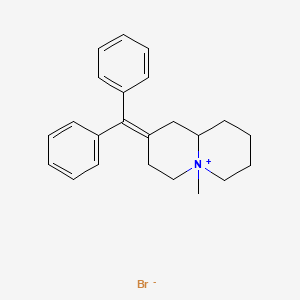
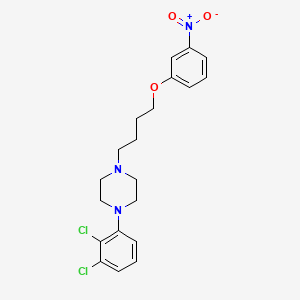
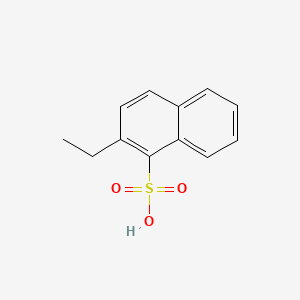
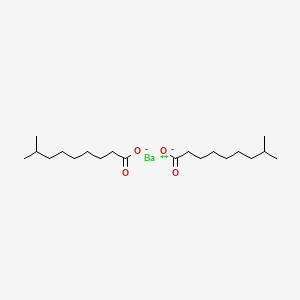
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)

![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
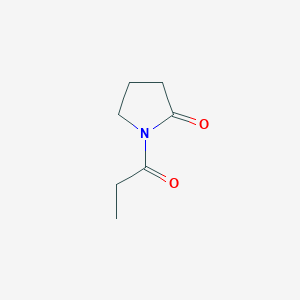


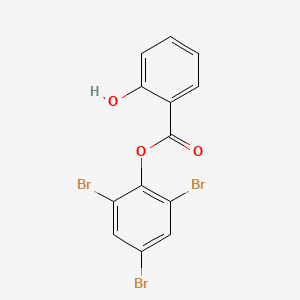
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
